molecular formula C6H3ClN2OS B2385860 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one CAS No. 66155-69-9

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one

Cat. No. B2385860
CAS RN: 66155-69-9
M. Wt: 186.61
InChI Key: DTDIFMCSMLMWTQ-UHFFFAOYSA-N
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Description

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a chemical compound with the molecular formula C6H3ClN2OS . It has a molecular weight of 200.65 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves a one-pot three-component reaction of 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100 °C . Another method involves the use of vanadium oxide loaded on fluorapatite as a robust and sustainable catalyst .


Molecular Structure Analysis

The molecular structure of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one consists of a thiazolo[3,2-a]pyrimidin-5-one core with a chlorine atom attached . The InChI code for this compound is 1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2 .


Physical And Chemical Properties Analysis

7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one is a solid substance . It has a molecular weight of 200.65 . The compound should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The safety information for 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-chloro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDIFMCSMLMWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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